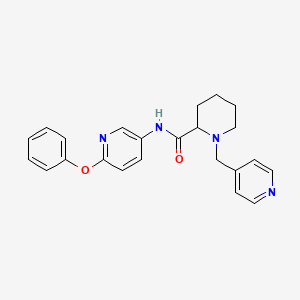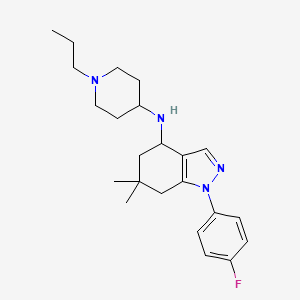![molecular formula C19H23BrN2OS B6114582 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol](/img/structure/B6114582.png)
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol, also known as BRL-15572, is a novel compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
作用機序
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed primarily in the mesolimbic system of the brain. This system is involved in the regulation of reward and motivation pathways, and dysfunction of the dopamine D3 receptor has been implicated in several neuropsychiatric disorders. By blocking the dopamine D3 receptor, 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol can modulate the activity of the mesolimbic system and potentially alleviate the symptoms of these disorders.
Biochemical and Physiological Effects:
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and amphetamine. 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. Additionally, 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
実験室実験の利点と制限
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has several advantages for use in lab experiments. The compound is highly selective for the dopamine D3 receptor, which allows for specific modulation of the mesolimbic system. Additionally, 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol is commercially available, which makes it easily accessible for researchers. However, there are also limitations to the use of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol in lab experiments. The compound has a relatively short half-life, which requires frequent dosing in animal studies. Additionally, the use of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol in humans has not been extensively studied, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol. One potential direction is to study the effects of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol on other dopamine receptors, such as the dopamine D2 receptor, which is also involved in the regulation of reward and motivation pathways. Another potential direction is to study the effects of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol in combination with other drugs, such as antidepressants or antipsychotics. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol in humans, which could lead to potential clinical applications for the compound.
合成法
The synthesis of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol involves several steps, including the protection of the phenol group, the introduction of the bromine atom, and the coupling of the piperazine and benzyl groups. The final product is obtained through deprotection of the phenol group. The synthesis of 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has been described in detail in several scientific publications, and the compound is commercially available for research purposes.
科学的研究の応用
4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol has been studied extensively for its potential use in scientific research. The compound has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This makes 4-bromo-2-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)phenol a valuable tool for studying the role of the dopamine D3 receptor in various physiological and pathological conditions, such as drug addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
4-bromo-2-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2OS/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJHCKYFUWCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)

![N,N-diallyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6114532.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6114554.png)
![2-{2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4,5-dihydro-1H-pyrrol-3-yl}-4(3H)-quinazolinone](/img/structure/B6114561.png)
![(2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]thio}phenyl)amine](/img/structure/B6114562.png)

![N,N'-{[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylylidene}bis(2-phenylacetamide)](/img/structure/B6114573.png)
![4-(2-fluoro-4-methoxybenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6114574.png)
![N-(3,5-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6114588.png)
![2-{1-isopropyl-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6114596.png)
![3-(1-adamantyl)-6-amino-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6114599.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6114602.png)